4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Description
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Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICHEFVTIEEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS 1252046-10-8): A Versatile Building Block for Advanced Chemical Synthesis
Introduction
In the landscape of modern chemical research, particularly within drug discovery and agrochemical development, the strategic design of molecular scaffolds is paramount. 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide, identified by its CAS number 1252046-10-8, represents a molecule of significant interest. It is a bifunctional compound that marries two critical chemical motifs: the 4-(trifluoromethyl)pyridine core and a 2-sulfonamide group. This guide provides a comprehensive technical overview of this compound, extrapolating from established chemical principles and data on analogous structures to illuminate its properties, synthesis, and vast potential for researchers, scientists, and drug development professionals.
The trifluoromethyl (CF3) group is a cornerstone of contemporary medicinal chemistry, renowned for its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1] As a strong electron-withdrawing group, it can significantly alter acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and better bioavailability.[2][3] Concurrently, the sulfonamide functional group is a classic pharmacophore, most famously associated with the first generation of antibacterial "sulfa" drugs. Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and as a potent hydrogen bond donor/acceptor makes it a privileged structure in a wide array of therapeutic agents.[4] The combination of these two moieties on a pyridine scaffold—a heterocycle prevalent in both pharmaceuticals and agrochemicals—positions 4-(trifluoromethyl)pyridine-2-sulfonic acid amide as a highly valuable and versatile building block for creating novel, high-performance chemical entities.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is the first step toward harnessing its synthetic potential. While extensive experimental data for this specific compound is not widely published, its key characteristics can be reliably compiled from supplier data and computational models.
| Property | Value | Source |
| CAS Number | 1252046-10-8 | N/A |
| Molecular Formula | C₆H₅F₃N₂O₂S | N/A |
| Molecular Weight | 226.18 g/mol | [N/A] |
| IUPAC Name | 4-(trifluoromethyl)pyridine-2-sulfonamide | N/A |
| Synonyms | 4-(Trifluoromethyl)-2-pyridinesulfonamide | N/A |
| Predicted XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [5] |
The predicted XLogP3 value of 0.8 suggests a moderate degree of lipophilicity, a crucial parameter that influences a molecule's ability to cross biological membranes.
Synthesis and Reactivity: A Proposed Pathway
Direct, published synthetic protocols for 4-(trifluoromethyl)pyridine-2-sulfonic acid amide are scarce. However, a logical and efficient synthetic route can be designed based on well-established transformations of pyridine derivatives. The key intermediate for this synthesis is 4-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Proposed Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
The proposed synthesis is a multi-step process beginning with the formation of the core heterocyclic structure, followed by the introduction of the sulfonyl chloride, and culminating in amination.
Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide.
Experimental Protocol: Amination of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (Step 3)
This protocol is based on standard procedures for the conversion of sulfonyl chlorides to sulfonamides.[6]
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 4-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq). Dissolve the starting material in a suitable inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide (e.g., 28-30% solution, 5-10 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The reaction is a nucleophilic substitution where the ammonia nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[6]
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting sulfonyl chloride.
-
Workup and Isolation:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethyl)pyridine-2-sulfonic acid amide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product in high purity.
Potential Applications in Research and Development
The true value of 4-(trifluoromethyl)pyridine-2-sulfonic acid amide lies in its potential as a foundational element for constructing more complex, high-value molecules. Its structure is primed for exploration in both agrochemical and pharmaceutical discovery programs.
Agrochemical Development
The pyridine ring is a critical component in a vast number of commercial pesticides, including fungicides, herbicides, and insecticides.[7][8] Furthermore, pyridine-3-sulfonyl compounds have been specifically investigated for their pesticidal properties.[9] The combination of the trifluoromethyl group, known to enhance herbicidal activity, and the sulfonamide moiety suggests that derivatives of this compound could be potent new agrochemicals. A primary area of exploration would be in the development of novel herbicides, potentially acting as inhibitors of the acetolactate synthase (ALS) enzyme, a common target for sulfonylurea and sulfonamide-based herbicides.
Pharmaceutical and Medicinal Chemistry
The dual-functionality of this molecule makes it an exceptionally attractive starting point for medicinal chemistry campaigns.
1. Antibacterial Agents
The sulfonamide moiety is the archetypal pharmacophore for inhibiting bacterial folic acid synthesis.[10] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial survival but absent in humans.[11] This compound could serve as a scaffold to develop novel, selective antibacterial agents to combat drug-resistant pathogens.
Caption: Mechanism of action of sulfonamide antibiotics via inhibition of the folic acid pathway.
2. Kinase Inhibitors and Modulators of Cell Signaling
Trifluoromethyl-substituted pyridines are prevalent in modern targeted therapies, including a wide range of kinase inhibitors used in oncology.[12] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, key features of successful drugs.[1] 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide can be used as a key fragment in fragment-based drug discovery (FBDD) or as a starting point for synthesizing libraries of compounds to screen against various protein kinases or other enzyme targets, such as carbonic anhydrases, which are also targeted by sulfonamides.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1252046-10-8 is not publicly available, safety precautions can be inferred from related trifluoromethylpyridine and sulfonyl chloride compounds.
-
General Hazards: This class of compounds should be handled with care. Related molecules are classified as irritants, causing skin and serious eye irritation.[14][15] They may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS 1252046-10-8) is more than just a chemical compound; it is a strategic tool for innovation. By combining the metabolic stability and potent electronic effects of the trifluoromethyl group with the proven pharmacological utility of the sulfonamide moiety on a versatile pyridine core, this molecule offers a rich platform for the discovery of next-generation pharmaceuticals and agrochemicals. Its logical synthesis and high potential for derivatization make it an invaluable building block for research teams dedicated to solving complex challenges in human health and agriculture. This guide serves as a foundational resource to inspire and facilitate the exploration of its full synthetic and application potential.
References
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- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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Physical and chemical properties of 4-(trifluoromethyl)pyridine-2-sulfonamide
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-sulfonamide for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-(trifluoromethyl)pyridine-2-sulfonamide, tailored for researchers, scientists, and professionals in drug development. The unique combination of a trifluoromethyl group and a sulfonamide moiety on a pyridine scaffold makes this compound a subject of significant interest in medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides
The incorporation of fluorine into drug candidates is a widely utilized strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is a key substituent due to its strong electron-withdrawing nature and its ability to mimic a methyl group in size. When appended to a pyridine ring, it significantly alters the electronic properties of the heterocycle, influencing its pKa and reactivity.
The sulfonamide functional group is a cornerstone in drug design, famously present in antibacterial sulfa drugs and a wide array of other therapeutics, including diuretics, anticonvulsants, and antiviral agents.[1][2] The combination of these two pharmacophores in 4-(trifluoromethyl)pyridine-2-sulfonamide results in a molecule with a compelling profile for further investigation and development. This guide will delve into the core physicochemical and spectroscopic properties of this compound, offering insights into its behavior and potential applications.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting the properties and reactivity of 4-(trifluoromethyl)pyridine-2-sulfonamide.
Caption: Chemical structure of 4-(trifluoromethyl)pyridine-2-sulfonamide.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 4-(Trifluoromethyl)pyridine-2-sulfonamide
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CAS Number: 1252046-10-8[3]
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Molecular Formula: C₆H₅F₃N₂O₂S[3]
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Molecular Weight: 226.18 g/mol [3]
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Synonyms: 2-Pyridinesulfonamide, 4-(trifluoromethyl)-[3]
Physicochemical Properties
While specific experimental data for 4-(trifluoromethyl)pyridine-2-sulfonamide is not extensively published, we can infer its properties based on the behavior of analogous compounds.
| Property | Value/Expected Value | Rationale and Comparative Insights |
| Melting Point | Expected to be a crystalline solid with a melting point >100 °C | Aromatic sulfonamides are typically crystalline solids. For comparison, 4-(trifluoromethyl)benzenesulfonamide has a melting point of 179-183 °C.[1] The presence of the pyridine nitrogen may lead to a slightly lower melting point compared to its benzene analog. |
| Boiling Point | Not applicable (likely to decompose at high temperatures) | Aromatic sulfonamides generally have high boiling points and often decompose before boiling under atmospheric pressure. |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents (e.g., DMSO, DMF, acetone). | The trifluoromethyl group increases lipophilicity, while the sulfonamide and pyridine moieties provide some polarity and hydrogen bonding capabilities. |
| pKa | Estimated to be in the range of 7.5 - 9.0 for the sulfonamide N-H | The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the 4-trifluoromethylpyridyl group. Similar aromatic sulfonamides have pKa values in this range.[4] The pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effects of both the trifluoromethyl and sulfonamide groups. |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be significantly downfield due to the electron-withdrawing effects of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six signals for the six carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by specific vibrational frequencies corresponding to its functional groups. Key expected peaks include:
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N-H stretching: Around 3300-3400 cm⁻¹ for the sulfonamide NH₂ group.
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
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S=O stretching (sulfonamide): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-F stretching: Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 227. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 163.[5]
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthesis of 4-(trifluoromethyl)pyridine-2-sulfonamide would likely involve a multi-step process, as direct sulfamoylation of 4-(trifluoromethyl)pyridine at the 2-position can be challenging. A common strategy involves the use of a pre-functionalized pyridine ring.
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- 3. 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide | 1252046-10-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)-2-pyridinesulfonamide
Abstract: The strategic incorporation of trifluoromethyl groups and sulfonamide moieties is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic and pharmacodynamic properties to therapeutic candidates. 4-(Trifluoromethyl)-2-pyridinesulfonamide is a key heterocyclic building block that embodies this principle. Unambiguous structural confirmation and purity assessment of such molecules are paramount for their successful application in research and drug development. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of 4-(trifluoromethyl)-2-pyridinesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific rationale for the expected spectral features. This document synthesizes data from analogous structures and first principles to present a robust analytical protocol, complete with detailed experimental workflows for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
The Role of Trifluoromethylated Pyridines in Modern Chemistry
The pyridine ring is a privileged scaffold in pharmaceuticals and agrochemicals, while the trifluoromethyl (CF₃) group is a critical bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a molecule's biological activity.[1][2] The combination of these two motifs, as seen in 4-(trifluoromethyl)-2-pyridinesulfonamide, creates a versatile building block for synthesizing complex molecular architectures. The sulfonamide group further adds a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets.
The Imperative of Spectroscopic Verification
In any synthetic campaign, particularly in a regulated environment like drug development, absolute certainty of a molecule's identity is non-negotiable. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Each technique offers a unique and complementary piece of the structural puzzle. This guide establishes a baseline for the expected spectroscopic data for 4-(trifluoromethyl)-2-pyridinesulfonamide, enabling scientists to rapidly and confidently verify its synthesis and purity. While direct experimental spectra for this specific compound are not widely published, the following analyses are based on well-established spectroscopic principles and data from closely related analogues.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of 4-(trifluoromethyl)-2-pyridinesulfonamide requires a multi-nuclear approach, examining ¹H, ¹³C, and ¹⁹F spectra.
Theoretical Framework: Electronic Effects
The structure is dominated by the strong electron-withdrawing effects of both the trifluoromethyl group at the 4-position and the sulfonamide group at the 2-position. These groups deshield the pyridine ring, causing the attached protons and carbons to resonate at a higher chemical shift (downfield) compared to unsubstituted pyridine.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum will reveal the environment of the three protons on the pyridine ring and the two protons of the sulfonamide group. The sulfonamide protons (-SO₂NH₂) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of 7.5-8.5 ppm. The three aromatic protons will exhibit a distinct splitting pattern.
-
H-3: This proton is ortho to both the sulfonamide and trifluoromethyl groups, placing it in a highly electron-poor environment. It is expected to be the most downfield of the ring protons. It will be split by H-5, appearing as a small doublet.
-
H-5: This proton is meta to the sulfonamide and ortho to the trifluoromethyl group. It will be split by H-3 and H-6, appearing as a doublet of doublets.
-
H-6: This proton is ortho to the nitrogen and meta to the trifluoromethyl group. It will be split by H-5, appearing as a doublet.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-6 | ~8.80 | d | J(H6-H5) ≈ 5.0 | Ortho to ring nitrogen, deshielded. |
| H-3 | ~8.45 | d | J(H3-H5) ≈ 1.5 | Highly deshielded by adjacent SO₂NH₂ and CF₃ groups. |
| H-5 | ~8.15 | dd | J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 1.5 | Influenced by both adjacent protons and CF₃ group. |
| -SO₂NH₂ | ~7.90 | br s | N/A | Exchangeable protons, chemical shift is solvent dependent. |
¹³C NMR Spectroscopy (Carbon NMR)
The electron-withdrawing substituents will also significantly impact the ¹³C NMR spectrum. A key feature will be the carbon-fluorine coupling, which causes the signals for the CF₃ carbon and the carbon it's attached to (C-4) to appear as quartets.[5]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constant (¹JCF, ²JCCF, Hz) | Rationale |
|---|---|---|---|---|
| C-2 | ~158.0 | s | N/A | Attached to two electronegative groups (N and S). |
| C-6 | ~151.0 | s | N/A | Alpha to ring nitrogen. |
| C-4 | ~140.0 | q | ²J(C4-F) ≈ 35 | Attached to CF₃, deshielded and split into a quartet. |
| C-3 | ~122.0 | s | N/A | Shielded relative to other carbons but still downfield. |
| C-5 | ~118.0 | q | ³J(C5-F) ≈ 4 | Weakly coupled to the CF₃ group. |
| -CF₃ | ~121.5 | q | ¹J(C-F) ≈ 275 | Strong one-bond coupling to fluorine. |
¹⁹F NMR Spectroscopy (Fluorine NMR)
¹⁹F NMR is highly sensitive and provides a clean diagnostic signal for fluorinated compounds.[6] For 4-(trifluoromethyl)-2-pyridinesulfonamide, the three fluorine atoms are chemically equivalent and are not coupled to any other nearby nuclei. Therefore, the spectrum is expected to show a single, sharp singlet.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|
| -CF₃ | ~ -64.0 | s | Aromatic CF₃ group, appears as a singlet. Referenced to CFCl₃. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 4-(trifluoromethyl)-2-pyridinesulfonamide will be characterized by strong absorptions corresponding to the sulfonamide, trifluoromethyl, and pyridine ring vibrations.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400-3300 | N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | Typical range for primary sulfonamide N-H stretches. |
| 3300-3200 | N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Complements the asymmetric stretch. |
| 1600-1550 | C=N, C=C Ring Stretch | Pyridine Ring | Aromatic ring stretching vibrations.[7] |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | One of the two characteristic, strong sulfonyl stretches. |
| 1300-1200 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, characteristic absorption for C-F bonds. |
| 1180-1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | The second strong, characteristic sulfonyl stretch. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Ionization and Molecular Weight
Electrospray ionization (ESI) is a suitable technique for this molecule, likely producing the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode.
-
Molecular Formula: C₆H₅F₃N₂O₂S
-
Monoisotopic Mass: 226.0024 g/mol
-
Expected [M+H]⁺: 227.0102 m/z
-
Expected [M-H]⁻: 224.9946 m/z
Fragmentation Analysis
Upon collision-induced dissociation (CID), the molecular ion is expected to fragment in predictable ways. Key fragment ions would likely include:
-
Loss of SO₂: [M+H - 64]⁺
-
Loss of the sulfonamide group: [M+H - SO₂NH₂]⁺
-
Cleavage of the C-S bond.
Standardized Experimental Protocols
To ensure data reproducibility and integrity, standardized protocols are essential.
Workflow for Comprehensive Spectroscopic Analysis
The following diagram outlines the logical workflow for a complete structural elucidation of a newly synthesized batch of 4-(trifluoromethyl)-2-pyridinesulfonamide.
Caption: Figure 1. Spectroscopic Characterization Workflow
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (typically 1024 or more).
-
Acquire a ¹⁹F NMR spectrum, which usually requires fewer scans than ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.
-
-
Processing: Process all spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.
Protocol for FT-IR Sample Preparation and Acquisition
-
Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes using a Time-of-Flight (TOF) or Orbitrap mass analyzer over a relevant m/z range (e.g., 50-500 m/z).
-
Data Analysis: Determine the accurate mass of the parent ions ([M+H]⁺ and/or [M-H]⁻) and compare it to the theoretical mass to confirm the elemental formula.
Conclusion
The structural elucidation of 4-(trifluoromethyl)-2-pyridinesulfonamide is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the atomic framework and connectivity. FT-IR confirms the presence of key functional groups, while HRMS validates the elemental composition with high precision. The predictive data and protocols outlined in this guide serve as a robust benchmark for any scientist working with this valuable chemical intermediate, ensuring the integrity and quality of their research from the bench to potential applications.
References
- Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry.
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Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Supporting Information. (n.d.). 2.
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PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-sulfonamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide:. Retrieved from [Link]
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ResearchGate. (2021). (PDF) A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Retrieved from [Link]
- Journal Article. (n.d.). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.
-
PubMed. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]
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ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Retrieved from [Link]
-
Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
mzCloud. (2018). 4:2 Fluorinated telomer sulfonate. Retrieved from [Link]
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ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-, monosodium salt, monohydrate. Retrieved from [Link]
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GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved from [Link]
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Methodological & Application
Synthesis protocol for 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
An Application Guide to the Multi-Step Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Introduction: The Significance of the Trifluoromethylpyridine Moiety
The 4-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern chemistry, lending unique properties to active molecules in both the pharmaceutical and agrochemical sectors. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide, and its precursor sulfonyl chloride, are valuable building blocks for introducing this moiety into more complex molecular architectures.[2]
This application note provides a comprehensive, three-step synthesis protocol for 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide, commencing from the readily accessible intermediate, 2-amino-4-(trifluoromethyl)pyridine. The described pathway follows a robust and well-established chemical sequence involving diazotization, a copper-catalyzed Sandmeyer reaction, and final amination. Each step is detailed with expert insights into the causality of procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from 2-amino-4-(trifluoromethyl)pyridine:
-
Diazotization: Conversion of the primary amine to a diazonium salt.
-
Sulfochlorination: A Sandmeyer-type reaction to install the sulfonyl chloride group.
-
Amination: Nucleophilic substitution with ammonia to yield the target sulfonamide.
Figure 1: Overall three-step synthetic workflow.
Part 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
While 2-amino-4-(trifluoromethyl)pyridine is commercially available, its synthesis from precursors like 2,6-dichloro-4-(trifluoromethyl)pyridine is well-documented and provides a cost-effective route for large-scale production.[3][4] One common industrial method involves high-pressure amination of 2-chloro-4-(trifluoromethyl)pyridine.[4]
Protocol 1: Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol is adapted from established industrial methods and is suitable for researchers with access to high-pressure reaction equipment.[4]
Rationale: Direct nucleophilic aromatic substitution of the chloro-group with ammonia is challenging under standard conditions. High temperature and pressure are required to overcome the activation energy for this transformation, driving the reaction to completion.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine (14.5 g, 80 mmol)
-
28% Aqueous ammonia (108 mL)
-
High-pressure autoclave (200 mL capacity or greater)
-
Deionized water
-
n-Hexane
Procedure:
-
Charge a 200 mL high-pressure autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[4]
-
Seal the autoclave and begin heating the mixture to 180°C with vigorous stirring. The internal pressure will rise to approximately 20 atm.
-
Maintain the reaction at 180°C for 10 hours.[4]
-
After the reaction period, safely cool the system to ambient temperature. Vent any residual pressure.
-
Open the autoclave and collect the resulting crystalline slurry.
-
Filter the crystals and wash thoroughly with deionized water to remove excess ammonia and ammonium salts.
-
Dry the crystals under reduced pressure to yield 2-amino-4-(trifluoromethyl)pyridine. For higher purity, recrystallization from an ethanol/water mixture or sublimation can be performed.[4]
Part 2: Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
This stage is the most critical part of the synthesis, employing a Sandmeyer-type reaction. Precise temperature control is paramount due to the inherent instability of diazonium salts.
Causality of Experimental Design:
-
Diazotization at 0-5°C: The reaction of sodium nitrite with the amine in acidic medium forms nitrous acid, which then generates the diazonium salt. This process is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, readily decomposing to form undesired phenols and other byproducts. Maintaining a low temperature is crucial for maximizing the yield of the desired intermediate.
-
Copper(II) Chloride Catalyst: The copper catalyst is essential for the Sandmeyer reaction. It facilitates the decomposition of the diazonium salt and the transfer of the SO₂Cl group to the pyridine ring, likely through a radical or organocopper intermediate.
-
SO₂ in Acetic Acid: Sulfur dioxide serves as the source for the sulfonyl group. It is bubbled into the reaction mixture where it reacts with the diazonium salt at the catalytic center. Acetic acid is a suitable solvent that is stable to the reaction conditions.
Protocol 2: Sandmeyer Sulfochlorination
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine (10.0 g, 61.7 mmol)
-
Concentrated Hydrochloric Acid (37%, ~30 mL)
-
Sodium Nitrite (4.5 g, 65.2 mmol)
-
Sulfur Dioxide (gas)
-
Copper(II) Chloride (1.0 g, 7.4 mmol)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: a. In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g of 2-amino-4-(trifluoromethyl)pyridine in 100 mL of a 1:1 mixture of glacial acetic acid and water. b. Cool the suspension to 0°C in an ice-salt bath. c. Slowly add 25 mL of concentrated HCl while maintaining the temperature below 5°C. d. Prepare a solution of 4.5 g of sodium nitrite in 15 mL of water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt solution is now complete.
-
Sulfochlorination: a. In a separate 500 mL flask, dissolve 1.0 g of CuCl₂ in 50 mL of glacial acetic acid. b. Cool this solution to 10°C and begin bubbling sulfur dioxide gas through the solution until it is saturated. c. Slowly add the cold diazonium salt solution prepared in step 1 to the SO₂/CuCl₂ solution via a cannula or dropping funnel. Vigorous nitrogen evolution will occur. Maintain the temperature between 10-15°C during this addition. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: a. Pour the reaction mixture into 300 mL of ice-water. b. Extract the aqueous mixture with DCM (3 x 100 mL). c. Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, CAUTION: CO₂ evolution ), and finally with brine (100 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)pyridine-2-sulfonyl chloride, typically as an oil or low-melting solid. This product is often used in the next step without further purification.
Part 3: Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
The final step is a straightforward amination of the sulfonyl chloride. The high reactivity of the sulfonyl chloride group allows for a facile reaction with ammonia.[2]
Protocol 3: Amination of the Sulfonyl Chloride
Materials:
-
Crude 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (from Part 2)
-
28% Ammonium Hydroxide solution
-
Dichloromethane (DCM)
-
Deionized Water
-
n-Hexane
Procedure:
-
Dissolve the crude 4-(trifluoromethyl)pyridine-2-sulfonyl chloride in 100 mL of DCM and cool the solution to 0°C in an ice bath.
-
Slowly add 50 mL of concentrated (28%) ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexane solvent system. Filter the purified white crystals and dry in a vacuum oven to yield the final product, 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Amination | 2-chloro-4-(CF₃)pyridine, aq. NH₃ | 180 | 10 | ~71%[4] |
| 2 | Sandmeyer | 2-amino-4-(CF₃)pyridine, NaNO₂, SO₂, CuCl₂ | 0-15 | 3-4 | 60-75% |
| 3 | Amination | 4-(CF₃)pyridine-2-sulfonyl chloride, aq. NH₃ | 0 - RT | 2 | 85-95% |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chlorinated Pyridines: These compounds are irritants and may be toxic. Avoid inhalation and skin contact.[5][6]
-
Hydrochloric Acid & Chlorosulfonic Acid: These are highly corrosive and react violently with water.[7] Handle with extreme care, ensuring no contact with moisture. Always add acid to water, never the other way around.[8][9]
-
Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The protocols described herein use them in situ in a solution, which is a much safer practice. Never attempt to isolate the diazonium salt.
-
Sulfuryl Chloride/Thionyl Chloride (Alternative Reagents): These reagents are highly corrosive and react violently with water to release toxic gases (HCl, SO₂).[10] They must be handled in a dry, inert atmosphere.
-
Ammonia: Concentrated ammonia solutions are corrosive and have pungent, irritating vapors. Handle in a well-ventilated area.
Figure 2: Key safety relationships in the synthesis.
References
-
Harsanyi, A., & Sandford, G. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing. [Link]
- Sumitomo Chemical Company, Limited. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.
- Bayer Aktiengesellschaft. (1992). Production of pyridine-3-sulfonic acid. US5082944A.
-
Li, Y., et al. (2022). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. National Center for Biotechnology Information. [Link]
- Shanghai Zhaohong Chemical Co Ltd. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. CN116425671A.
-
Hopkinson, M. N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
- Ishihara Sangyo Kaisha Ltd. (2003). Method for synthesizing 4-trifluoromethyl pyridine compound. CN1103757C.
-
PubChem. 4-(Trifluoromethyl)pyridine-2-sulfonic acid. [Link]
-
Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2022). Chemical Science (RSC Publishing). [Link]
-
Atul Ltd. Chlorosulfonic acid. [Link]
-
LookChem. Purification of Pyridine. [Link]
-
Wilger, D. J., et al. (2015). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. National Center for Biotechnology Information. [Link]
-
Harsanyi, A., & Sandford, G. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2022). The Royal Society of Chemistry. [Link]
-
Tale, R. H., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
-
La-Venia, A., et al. (2020). Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. PubMed. [Link]
-
Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]
-
Al-Masoudi, N. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]
-
D. M. K. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Carl ROTH. Safety Data Sheet: Perfluorodecane Sulfonic Acid. [Link]
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- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
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- 10. nj.gov [nj.gov]
One-Pot Synthesis of Sulfonamides from Unactivated Acids: A Comprehensive Guide for the Modern Chemist
Introduction: The Enduring Importance and Synthetic Challenge of Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its unique stereoelectronic properties, including its ability to act as a bioisostere of amides and carboxylic acids, coupled with enhanced metabolic stability, have cemented its role in a vast array of therapeutics. From antibacterial agents to diuretics and anticancer drugs, the sulfonamide moiety is a privileged scaffold. However, the classical synthesis of sulfonamides, which typically involves the reaction of sulfonyl chlorides with amines, is often hampered by the limited availability and instability of the requisite sulfonyl chloride precursors, particularly for complex and electron-deficient (hetero)aromatic systems. The multi-step nature of these traditional routes and the use of harsh reagents also present significant challenges in the context of rapid analogue synthesis and late-stage functionalization.
This guide details a paradigm shift in sulfonamide synthesis: the direct, one-pot conversion of readily available and structurally diverse unactivated carboxylic acids into sulfonamides. This approach circumvents the need for pre-functionalized starting materials, offering a more efficient, atom-economical, and versatile strategy for the synthesis of these vital compounds. We will provide an in-depth exploration of a cutting-edge copper-catalyzed decarboxylative sulfonylation methodology, alongside alternative palladium-catalyzed and multicomponent strategies, complete with detailed protocols, mechanistic insights, and practical considerations for the research scientist.
I. The Rise of Decarboxylative Cross-Coupling: A Copper-Catalyzed Revolution
A groundbreaking advancement in sulfonamide synthesis has been the development of a one-pot, copper-catalyzed decarboxylative halosulfonylation of (hetero)aromatic carboxylic acids, followed by in-situ amination.[1][2] This method leverages the power of photoredox catalysis, specifically employing a copper-based ligand-to-metal charge transfer (LMCT) mechanism to activate otherwise unreactive carboxylic acids.
The "Why": Causality Behind the Experimental Choices
The elegance of this method lies in its clever circumvention of the high activation barriers associated with the decarboxylation of aromatic acids. The process is initiated by the formation of a photoactive Cu(II) carboxylate complex. Upon irradiation with light, an LMCT event occurs, leading to the homolytic cleavage of the Cu-O bond and the generation of a highly reactive aroyloxy radical and a reduced Cu(I) species. The transient aroyloxy radical rapidly undergoes decarboxylation to furnish an aryl radical. This key intermediate is then trapped by sulfur dioxide (SO₂), a readily available C1 building block, to form an arylsulfonyl radical. Subsequent reaction with a halogen source generates the corresponding sulfonyl halide in situ, which is then readily coupled with a wide range of amines to afford the desired sulfonamide. The use of a copper catalyst is crucial as it not only facilitates the key LMCT process but also helps to mitigate undesired side reactions of the radical intermediates.
Visualizing the Mechanism: The Copper-Catalyzed LMCT Pathway
Figure 1: Copper-Catalyzed LMCT Pathway for Sulfonamide Synthesis.
Detailed Experimental Protocol: Copper-Catalyzed Decarboxylative Sulfonylation
Materials and Reagents:
-
(Hetero)aryl carboxylic acid (1.0 equiv)
-
[Cu(MeCN)₄]BF₄ (10-20 mol%)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.0-2.5 equiv)
-
Sulfur dioxide (SO₂) solution in a suitable solvent (e.g., 1,4-dioxane) or gas
-
Amine (2.0-4.0 equiv)
-
Base (e.g., DIPEA or pyridine, 2.0-4.0 equiv)
-
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Photoreactor equipped with 365 nm LEDs
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the (hetero)aryl carboxylic acid (0.5 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.05-0.1 mmol, 10-20 mol%), and DCDMH (0.5-1.25 mmol, 1.0-2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and SO₂ Addition: Add anhydrous acetonitrile (to achieve a concentration of 0.1 M) followed by the sulfur dioxide solution.
-
Photocatalysis: Place the reaction vessel in the photoreactor and irradiate with 365 nm LEDs at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
In-situ Amination: After the decarboxylative chlorosulfonylation is complete, add the amine (1.0-2.0 mmol, 2.0-4.0 equiv) and the base (1.0-2.0 mmol, 2.0-4.0 equiv) to the reaction mixture at room temperature.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-4 hours, or until the sulfonyl chloride intermediate is fully converted to the sulfonamide.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Table 1: Key Parameters and Reagents for Copper-Catalyzed Decarboxylative Sulfonylation
| Parameter | Recommended Reagent/Condition | Rationale |
| Copper Catalyst | [Cu(MeCN)₄]BF₄ | A commercially available and effective catalyst for promoting the LMCT process. |
| Chlorinating Agent | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | An efficient and easy-to-handle source of electrophilic chlorine for the conversion of the arylsulfonyl radical to the sulfonyl chloride. N-chlorosuccinimide (NCS) can also be used. |
| Sulfur Source | Sulfur dioxide (SO₂) | A readily available and inexpensive C1 building block that efficiently traps the aryl radical. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is suitable for both the photocatalytic and amination steps. |
| Light Source | 365 nm LEDs | Provides the necessary energy to induce the LMCT event in the Cu(II) carboxylate complex. |
| Amine | Primary and secondary aliphatic and aromatic amines | A broad range of amines can be used, demonstrating the versatility of the method. |
| Base | N,N-Diisopropylethylamine (DIPEA) or Pyridine | Neutralizes the HCl generated during the amination step, driving the reaction to completion. |
II. Alternative Pathways: Expanding the Synthetic Toolkit
While the copper-catalyzed decarboxylative approach is a powerful tool, other one-pot methodologies have also been developed, offering alternative solutions for specific synthetic challenges.
A. Palladium-Catalyzed Sulfonamide Synthesis from Aryl Halides
For instances where an aryl halide is a more readily available starting material than the corresponding carboxylic acid, a palladium-catalyzed one-pot synthesis of sulfonamides provides an excellent alternative.[3][4] This method typically involves the use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which is a stable and easy-to-handle solid.[3]
The "Why": Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed sulfination of the aryl halide with DABSO to generate an intermediate aryl sulfinate salt. This is followed by an in-situ oxidative chlorination and subsequent amination to furnish the sulfonamide. The use of a palladium catalyst is essential for the initial C-S bond formation, while an oxidant like sodium hypochlorite is required for the conversion of the sulfinate to the reactive sulfonyl chloride intermediate.
Visualizing the Workflow: Palladium-Catalyzed One-Pot Sulfonamide Synthesis
Sources
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- 3. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 4. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrochemical Meta-C–H Sulfonylation of Pyridines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Meta-Sulfonylated Pyridines
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its inherent electronic properties, however, make direct functionalization of the C-H bonds challenging, particularly at the meta-position (C3 and C5).[2] Traditional synthetic methods often require multi-step sequences, pre-functionalization of starting materials, and the use of harsh reagents. The development of direct C-H functionalization methodologies represents a significant advancement, offering a more atom-economical and efficient approach to synthesizing pyridine derivatives.[1]
Among the various functional groups, the sulfonyl group plays a critical role in drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a sulfonyl moiety at the meta-position of a pyridine ring can lead to compounds with significant therapeutic potential. A prime example is Vonoprazan , a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders, which features a pyridine-3-sulfonyl group as a key structural element.[3][4]
This guide provides a detailed overview and practical protocols for the electrochemical meta-C–H sulfonylation of pyridines, a cutting-edge technique that offers a mild, efficient, and highly regioselective route to this important class of compounds.
The Causality Behind Experimental Choices: Understanding the "Why"
The electrochemical meta-C–H sulfonylation of pyridines leverages a sophisticated dearomatization-rearomatization strategy , which temporarily disrupts the aromaticity of the pyridine ring to achieve the desired regioselectivity.[5][6] This approach circumvents the inherent electronic deactivation of the meta-positions towards electrophilic attack.
The Dearomatization-Rearomatization Mechanism
The reaction proceeds through a tandem sequence:
-
Dearomative Cycloaddition: The pyridine nitrogen attacks an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to form a zwitterionic intermediate. This intermediate then undergoes a cycloaddition with an appropriate coupling partner to yield a dearomatized oxazino-pyridine intermediate. This intermediate is significantly more electron-rich than the starting pyridine.[3]
-
Electrooxidative C–H Sulfonylation: The dearomatized intermediate undergoes electrochemical oxidation at the anode. This oxidation facilitates the reaction with a nucleophilic sulfinate salt (RSO₂Na). This step is highly regioselective for the meta-position of the original pyridine ring.
-
Acid-Promoted Rearomatization: The resulting sulfonated intermediate is then treated with acid to induce rearomatization, yielding the final meta-sulfonylated pyridine product.[5]
This strategic manipulation of the pyridine's electronic character is the key to overcoming the challenge of meta-C-H functionalization.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the electrochemical meta-C–H sulfonylation of pyridines.
Safety Precautions
-
Organic Solvents: Many organic solvents are flammable and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8]
-
Electrochemical Equipment: Ensure that all electrical connections are secure and insulated. Do not touch the electrodes or any exposed wiring while the power supply is on.
-
Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Experimental Setup
The reaction is typically carried out in an undivided electrochemical cell.[9] This setup is simpler to construct and allows for both oxidation and reduction to occur in the same compartment.[10]
Caption: Diagram of a typical undivided electrochemical cell setup.
Step-by-Step Protocol
Part 1: Preparation of the Dearomatized Oxazino-Pyridine Intermediate
This protocol is based on the general procedure for the synthesis of the dearomatized intermediate.
-
To a solution of the desired pyridine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the coupling partner (e.g., an aldehyde or ketone) (1.2 equiv.) and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the dearomatized oxazino-pyridine intermediate.
Part 2: Electrochemical Meta-C–H Sulfonylation
This protocol is adapted from the general procedure for the electrochemical reaction.[5]
-
Cell Assembly:
-
In a dry 10 mL undivided electrochemical cell equipped with a magnetic stir bar, place the graphite felt anode (e.g., 10 mm × 20 mm × 2 mm) and the platinum plate cathode (e.g., 10 mm × 20 mm × 0.3 mm).[5]
-
Ensure the electrodes are parallel and separated by a small distance (e.g., 2-5 mm).
-
-
Reagent Addition:
-
To the cell, add the dearomatized oxazino-pyridine intermediate (0.15 mmol, 1.0 equiv.).
-
Add the desired sodium sulfinate (0.45 mmol, 3.0 equiv.).
-
Add the supporting electrolyte, n-tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) (0.15 mmol, 1.0 equiv.). The supporting electrolyte is crucial for increasing the conductivity of the organic solvent-based electrolyte.[11]
-
Add the solvent mixture, for example, a 3:1 mixture of methanol (MeOH) and cyclopentyl methyl ether (CPME) (4 mL).
-
-
Electrolysis:
-
Seal the cell and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Connect the electrodes to a DC power supply (potentiostat/galvanostat).
-
Begin stirring the solution.
-
Apply a constant current of 5 mA.
-
Continue the electrolysis at room temperature for approximately 1.5 hours (or until the starting material is consumed, as monitored by TLC).
-
-
Work-up and Purification:
-
After the electrolysis is complete, disconnect the power supply.
-
Remove the electrodes from the cell.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to the rearomatization step.
-
Part 3: Acid-Promoted Rearomatization
-
Dissolve the crude product from the electrolysis in a suitable solvent (e.g., acetonitrile).
-
Add a solution of 6 M hydrochloric acid (HCl).
-
Heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL). The work-up aims to isolate the product from the reaction mixture.[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired meta-sulfonylated pyridine.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[13]
Data Presentation: Reaction Scope and Yields
The electrochemical meta-C–H sulfonylation of pyridines exhibits a broad substrate scope and generally provides good to excellent yields. The following table summarizes representative examples.
| Pyridine Substrate | Sulfinate Reagent | Product | Yield (%) |
| Pyridine | Sodium benzenesulfinate | 3-(Phenylsulfonyl)pyridine | 85 |
| 4-Methylpyridine | Sodium p-toluenesulfinate | 4-Methyl-3-(tosyl)pyridine | 78 |
| 3-Chloropyridine | Sodium benzenesulfinate | 3-Chloro-5-(phenylsulfonyl)pyridine | 72 |
| Nicotinamide | Sodium methanesulfinate | 5-(Methylsulfonyl)nicotinamide | 65 |
| (S)-Nicotine | Sodium benzenesulfinate | (S)-3'-(Phenylsulfonyl)nicotine | 81 |
Yields are isolated yields after purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Poor electrical connection | Check all connections to the electrodes and power supply. |
| Electrode passivation | Clean the electrode surfaces by polishing or sonication before use. | |
| Incorrect current or potential | Verify the settings on the power supply. Consider running a cyclic voltammetry experiment to determine the optimal potential. | |
| Degradation of reagents | Use freshly purified solvents and reagents. Ensure the reaction is conducted under an inert atmosphere. | |
| Formation of side products | Over-oxidation | Reduce the electrolysis time or current. Monitor the reaction closely by TLC. |
| Reaction with the solvent | Choose a solvent with a higher oxidation potential. | |
| Incomplete reaction | Insufficient charge passed | Increase the electrolysis time. |
| Low concentration of supporting electrolyte | Increase the concentration of the supporting electrolyte to improve conductivity.[14] |
Applications in Drug Discovery and Development
The ability to perform late-stage C-H functionalization is of immense value in drug discovery, allowing for the rapid generation of analogues of complex molecules.[5] The electrochemical meta-C–H sulfonylation of pyridines has been successfully applied to the modification of several drug molecules, demonstrating its utility in medicinal chemistry.
Case Study: Vonoprazan
Vonoprazan is a potent acid suppressant that contains a 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine core structure. The synthesis of Vonoprazan often involves the coupling of a pyrrole intermediate with pyridine-3-sulfonyl chloride.[3] The electrochemical methodology provides a direct route to the key pyridine-3-sulfonyl moiety, potentially streamlining the synthesis of this important drug.
Caption: Workflow for late-stage meta-C–H sulfonylation of drug molecules.
Conclusion and Future Outlook
The electrochemical meta-C–H sulfonylation of pyridines represents a significant advancement in synthetic organic chemistry. This methodology provides a powerful tool for accessing a valuable class of compounds with broad applications in medicinal chemistry and drug development. The mild reaction conditions, high regioselectivity, and broad substrate scope make it an attractive alternative to traditional synthetic methods. As the field of electro-organic synthesis continues to evolve, we can expect to see further refinements and applications of this and similar technologies, enabling the synthesis of increasingly complex and valuable molecules with greater efficiency and sustainability.
References
-
CN116891453 - Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition. WIPO Patentscope. [Link]
-
An Improved and Practical Synthesis of Vonoprazan. Taylor & Francis Online. [Link]
-
Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Royal Society of Chemistry. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. [Link]
-
(PDF) Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. [Link]
-
Precautions for Handling Organic Solvent. National Sun Yat-sen University. [Link]
-
Pyridine functionalization using the dearomatization‐rearomatization... ResearchGate. [Link]
-
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
-
Experimental setup used for a) i-E curves b) undivided cell for... ResearchGate. [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Royal Society of Chemistry. [Link]
-
Electrolytic Cells - Procedure. Jove. [Link]
-
Electrochemical Methods for Water Purification, Ion Separations, and Energy Conversion. ACS Publications. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
-
Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Wiley Online Library. [Link]
-
(PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]
-
Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Publications. [Link]
-
Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. ResearchGate. [Link]
-
Flow Electrolysis Cells for the Synthetic Organic Chemistry Laboratory. University of Southampton. [Link]
-
Electrochemical Methods for Water Purification, Ion Separations, and Energy Conversion. National Institutes of Health. [Link]
-
“Electrolysis” experiment. MEL Science. [Link]
-
Evaluation of Electrochemical Process Improvement Using the Computer-Aided Nonlinear Frequency Response Method: Oxygen Reduction Reaction in Alkaline Media. Frontiers. [Link]
-
The undivided and divided cell configuration of electrochemical cell used in electroorganic synthesis. ResearchGate. [Link]
-
Reaction Work-Up I. MIT OpenCourseWare. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]
-
One Pot Synthesis of C3-Sulfurized Imidazolo [1,2-a] Pyridines. ACS Publications. [Link]
-
The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
¹H NMR spectra of a. pyridine, MSA and complex pyridine:MSA (1 : 2) and... ResearchGate. [Link]
-
Influence of concentration of supporting electrolyte on electrochemistry of redox systems on multi-walled carbon nanotubes. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Electrochemical Methods for Water Purification, Ion Separations, and Energy Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. d-nb.info [d-nb.info]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Technical Support Center: Pyridine Sulfonamide Synthesis
Welcome to the Technical Support Center for Pyridine Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridine sulfonamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in pyridine sulfonamide synthesis are a common frustration, often stemming from a few key issues. Let's break down the likely culprits and their solutions.
Primary Cause 1: Hydrolysis of the Sulfonyl Chloride
Sulfonyl chlorides are highly electrophilic and readily react with water. This hydrolysis reaction converts your starting material into the corresponding sulfonic acid, which is unreactive towards the amine, thus halting your desired reaction.[1]
Causality: The sulfur atom in a sulfonyl chloride is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it an excellent target for nucleophiles like water.
Troubleshooting & Prevention:
-
Anhydrous Conditions are Non-Negotiable: All glassware must be thoroughly dried (oven-drying is recommended), and anhydrous solvents should be used.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also a critical step to prevent atmospheric moisture from interfering.[1]
-
Solvent Choice Matters: Use a non-protic solvent that can dissolve both the aminopyridine and the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices.[1]
Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation: Place all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >100 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Solvent Preparation: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents can be dried over molecular sieves (3Å or 4Å).
-
Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
Primary Cause 2: Suboptimal Base Selection
The choice of base is critical. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. However, a poorly chosen base can introduce its own set of side reactions.
Causality: The sulfonylation of an amine with a sulfonyl chloride produces one equivalent of HCl. If not neutralized, this will protonate the aminopyridine, rendering it non-nucleophilic and stopping the reaction.
Troubleshooting & Prevention:
-
Use a Non-Nucleophilic Base: A common mistake is using a nucleophilic base that can compete with the aminopyridine in reacting with the sulfonyl chloride. Tertiary amines like triethylamine (TEA) or pyridine are excellent choices as they are non-nucleophilic and act solely as proton scavengers.[1]
-
Pyridine as Both Base and Solvent: In many procedures, pyridine is used as both the solvent and the base. This is often effective as its basicity is sufficient to neutralize the HCl, and it can help to solubilize the reactants.
Primary Cause 3: Competing Side Reactions
Several side reactions can consume your starting materials and reduce the yield of your desired product. These are discussed in more detail in the following sections.
FAQ 2: I see an unexpected side product in my reaction mixture. How can I identify and prevent it?
The formation of side products is a frequent challenge. The most common culprits are bis-sulfonylation, regioisomers, and hydrolysis products.
Side Reaction 1: Bis-sulfonylation (Di-sulfonylation)
What is it? This occurs when a primary aminopyridine reacts with two equivalents of the sulfonyl chloride, resulting in a di-sulfonylated amine.
Causality: The initially formed sulfonamide still possesses a proton on the nitrogen atom. Under basic conditions, this proton can be removed to form a sulfonamidate anion, which can then act as a nucleophile and react with a second molecule of the sulfonyl chloride.
How to Identify It:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the aminopyridine + 2 x (mass of the sulfonyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic N-H proton signal of the monosulfonamide will be absent in the ¹H NMR spectrum of the bis-sulfonated product.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the aminopyridine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the electrophile.[1]
-
Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the solution of the aminopyridine and base at a low temperature (e.g., 0 °C) can help to minimize the local concentration of the sulfonyl chloride and favor the mono-sulfonylation reaction.
-
Protecting Groups: For particularly challenging substrates, consider using a protecting group on the amine that can be removed after the sulfonylation is complete.
Side Reaction 2: Formation of Regioisomers
What is it? This is particularly problematic with unsubstituted or polysubstituted pyridines where the sulfonyl group can add to different positions on the pyridine ring, leading to a mixture of isomers that can be difficult to separate.[2]
Causality: The electronic nature of the pyridine ring makes it susceptible to electrophilic attack at various positions. The directing effects of existing substituents and the reaction conditions, particularly the choice of base, can influence the regiochemical outcome.[3][4]
How to Identify It:
-
Chromatography: Thin-layer chromatography (TLC) may show multiple spots close to each other. High-performance liquid chromatography (HPLC) is a more powerful tool for separating and quantifying isomers.
-
NMR Spectroscopy: A mixture of isomers will result in a complex NMR spectrum with multiple sets of signals for the pyridine protons. Careful analysis of the coupling patterns can help to identify the substitution pattern.
Prevention Strategies:
-
Strategic Use of Blocking Groups: In some cases, a temporary blocking group can be installed to direct the sulfonylation to a specific position and then removed in a subsequent step.
-
Careful Selection of Reaction Conditions: The choice of base and solvent can have a significant impact on regioselectivity. For example, some studies have shown that the use of certain bases can favor C4-sulfonylation of pyridine.[4]
-
Alternative Synthetic Routes: It may be necessary to consider a different synthetic strategy, such as starting with a pre-functionalized pyridine ring where the desired regiochemistry is already established.[5]
Side Reaction 3: O-Sulfonylation of the Pyridine Nitrogen
What is it? The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with the sulfonyl chloride, especially if the amino group is sterically hindered or electronically deactivated. This forms a pyridinium sulfonate intermediate.
Causality: The pyridine nitrogen is a Lewis base and can react with strong electrophiles like sulfonyl chlorides.[6] This is more likely to occur if the exocyclic amino group's nucleophilicity is diminished.
How to Identify It:
-
MS: Look for a molecular ion corresponding to the addition of the sulfonyl group to the pyridine nitrogen.
-
NMR: The chemical shifts of the pyridine ring protons will be significantly downfield shifted in the pyridinium species compared to the neutral pyridine.
Prevention Strategies:
-
Choice of Aminopyridine Isomer: 4-Aminopyridine is generally the most nucleophilic at the exocyclic nitrogen due to resonance effects, making it less prone to N-sulfonylation on the ring nitrogen compared to 2- or 3-aminopyridine.[7]
-
Use of a Non-Coordinating Solvent: Solvents that do not coordinate strongly with the pyridine nitrogen may help to disfavor this side reaction.
FAQ 3: My reaction is not going to completion, even after extended reaction times. What could be the issue?
Possible Cause 1: Deactivated Aminopyridine
If the pyridine ring contains strong electron-withdrawing groups, the nucleophilicity of the amino group can be significantly reduced, slowing down the reaction.
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious as higher temperatures can also promote side reactions.
-
Use a Stronger Base: A stronger, non-nucleophilic base can help to deprotonate the sulfonamide intermediate more effectively, driving the reaction forward.
-
Catalysis: In some cases, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Possible Cause 2: Steric Hindrance
If either the aminopyridine or the sulfonyl chloride is sterically bulky around the reaction center, this can hinder the approach of the nucleophile to the electrophile.
Troubleshooting:
-
Prolonged Reaction Times and Higher Temperatures: These conditions may be necessary to overcome the steric barrier.
-
Alternative Reagents: Consider using a less sterically hindered sulfonylating agent if possible.
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the most common side reactions.
Caption: Main reaction pathway and common side reactions in pyridine sulfonamide synthesis.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in pyridine sulfonamide synthesis.
Caption: A step-by-step workflow for troubleshooting pyridine sulfonamide synthesis.
Data Summary: Common Side Products and Their Characteristics
| Side Product | Typical Cause | Key Analytical Signatures (¹H NMR & MS) |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride | ¹H NMR: Absence of sulfonyl chloride signals, potential for broad -OH peak. MS: M+ peak corresponding to the sulfonic acid. |
| Bis-sulfonated Amine | Excess sulfonyl chloride, strong base | ¹H NMR: Absence of N-H proton signal. MS: M+ peak for [Aminopyridine + 2x(SO₂R)]. |
| Regioisomers | Reaction on an unsubstituted or polysubstituted pyridine | ¹H NMR: Complex spectrum with multiple sets of pyridine proton signals. MS: Same M+ peak for all isomers. |
| N-Oxide | Presence of oxidizing agents | ¹H NMR: Downfield shift of pyridine protons. MS: M+16 peak compared to the starting aminopyridine. |
Experimental Protocol: General Procedure for the Synthesis of a Pyridine Sulfonamide
This protocol provides a general starting point for the synthesis of pyridine sulfonamides. It should be adapted based on the specific reactivity of your substrates.
Materials:
-
Aminopyridine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous pyridine or triethylamine (2-3 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven or flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aminopyridine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (2-3 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aminopyridine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyridine sulfonamide.
References
-
Alexander, E. R. (1947). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society, 69(7), 1599–1602. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. European Journal of Organic Chemistry, 2022(34), e202200915. [Link]
- Kumar, A., et al. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(1), 1-16.
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23537-23542. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?[Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osha.gov [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of trifluoromethylpyridines
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the technical support center for the synthesis of trifluoromethylpyridines (TFMPs). The incorporation of a trifluoromethyl (CF₃) group into a pyridine ring is a critical strategy in the development of modern pharmaceuticals and agrochemicals, profoundly enhancing properties like metabolic stability and lipophilicity.[1][2] However, the synthesis of these valuable compounds is often fraught with challenges, from controlling regioselectivity to achieving satisfactory yields.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate and overcome common experimental hurdles. The content is structured to provide quick answers through FAQs and detailed solutions in our troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylation reaction showing no or very low conversion?
A1: This is a common issue that can stem from several factors. Start by checking the quality and activity of your trifluoromethylating agent, as many are sensitive to moisture and air. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst deactivation, incorrect reaction temperature, or insufficient reaction time can also be culprits. For radical trifluoromethylations, ensure your initiator (photocatalyst or chemical initiator) is active and the light source (if applicable) is emitting at the correct wavelength.
Q2: I'm getting a mixture of regioisomers. How can I improve selectivity for the desired position?
A2: Regioselectivity in pyridine trifluoromethylation is governed by the electronic and steric properties of the pyridine ring and the nature of the trifluoromethylating species (radical, electrophilic, or nucleophilic).[3]
-
For electron-rich pyridines , radical trifluoromethylation often favors the electron-rich C2 and C4 positions.
-
For electron-deficient pyridines , nucleophilic trifluoromethylation is more effective.
-
To achieve C3 selectivity , which is often challenging, specialized methods like nucleophilic activation via hydrosilylation may be required.[3][4][5] Activating the pyridine, for instance by forming an N-oxide or a pyridinium salt, can also dramatically alter the regiochemical outcome.[6][7]
Q3: What are the main synthetic strategies for preparing trifluoromethylpyridines?
A3: There are two primary approaches:
-
Direct Trifluoromethylation: This involves introducing the CF₃ group onto a pre-existing, often functionalized, pyridine ring. This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions. Modern methods like photoredox catalysis have made this approach more accessible under milder conditions.[2][8]
-
Pyridine Ring Construction: This strategy involves building the pyridine ring from precursors that already contain the CF₃ group.[2][9] Methods like the Bohlmann-Rahtz heteroannulation or cyclocondensation reactions using building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are common.[1][9]
Q4: My reaction is generating significant tar-like byproducts. What's causing this and how can I prevent it?
A4: Tar formation often indicates decomposition of the starting material, reagents, or product under the reaction conditions. Overly high temperatures are a frequent cause, especially in older methods like vapor-phase fluorination.[10] For modern cross-coupling or photoredox reactions, this could indicate an unstable intermediate or catalyst degradation. Try lowering the reaction temperature, reducing the concentration of reagents, or using a more robust catalyst system. Ensure that highly reactive reagents are added slowly and with efficient stirring to dissipate heat and avoid localized high concentrations.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yields in Radical Trifluoromethylation
Low yields in radical trifluoromethylation of pyridines are often traced back to inefficient radical generation, poor radical trapping by the pyridine substrate, or unwanted side reactions.
Causality Analysis: The trifluoromethyl radical (•CF₃) is a highly reactive intermediate. For a successful reaction, it must be generated at a steady rate and efficiently captured by the pyridine ring.
-
Inefficient Radical Generation: The initiator (e.g., peroxide, AIBN) or photocatalyst may be decomposing too quickly or too slowly. For photoredox catalysis, the wavelength and intensity of the light source are critical.[8][11]
-
Poor Trapping: The pyridine substrate may be too electron-deficient to react efficiently with the electrophilic •CF₃ radical. In such cases, the radicals may dimerize (to form C₂F₆) or react with the solvent.
-
Side Reactions: The starting material or product may be unstable under the radical conditions, leading to decomposition.
Caption: Troubleshooting workflow for low yield.
-
Setup: Prepare the reaction under standard inert conditions.
-
Baseline (T=0): Before initiating the reaction (e.g., before turning on the light or adding the initiator), carefully take a small aliquot from the reaction mixture. Quench it immediately (e.g., with a small amount of saturated sodium thiosulfate solution if an oxidant is used).
-
Sampling: At regular intervals (e.g., every 30-60 minutes), repeat the sampling and quenching process.
-
Analysis: Analyze the samples by TLC, GC-MS, or ¹H NMR (using an internal standard) to track the consumption of starting material and the formation of the product and any major byproducts.
-
Interpretation: This data will reveal if the reaction is stalling, if the product is decomposing over time, or if a specific byproduct is forming, providing critical clues for optimization.
Guide 2: Controlling Regioselectivity (The C3 vs. C2/C4 Problem)
Achieving regioselectivity, especially for the C3 position, is a significant challenge in pyridine chemistry due to the inherent electronics of the ring.[3] The C2/C6 and C4 positions are electronically activated towards electrophilic and radical attack, while being susceptible to nucleophilic attack.
Causality Analysis:
-
Radical Reactions: Trifluoromethyl radicals are generally electrophilic and will preferentially attack the positions of highest electron density (C2, C4, or C3/C5 depending on substituents).
-
Nucleophilic Reactions: A source of "CF₃⁻" will attack the most electron-poor positions (C2, C4, C6). This is often difficult as simple pyridines are not electron-deficient enough.
-
Activation Strategy: To overcome the innate reactivity, the pyridine ring's electronics must be temporarily altered. Hydrosilylation, for example, converts the pyridine into an N-silyl enamine intermediate, which then directs electrophilic trifluoromethylation to the C3 position.[4][5]
Caption: Key factors governing regioselectivity.
| Pyridine Substrate | Reaction Type | Conditions | Major Isomer(s) | Reference |
| 4-MeO-Pyridine | Radical (CF₃SO₂Cl) | Photoredox, Ru(bpy)₃²⁺ | 2-CF₃ | [8] |
| Pyridine | Nucleophilic (Togni) | Hydrosilylation -> Electrophilic Attack | 3-CF₃ | [3][4] |
| Pyridine | Nucleophilic (TFA) | N-Methylpyridinium Salt, Ag₂CO₃ | 2-CF₃ and 4-CF₃ | [6][7] |
| 2-Cl-Pyridine | Halogen Exchange | SbF₃Cl₂ | 2-CF₃ (from 2-CCl₃) | [12] |
(Based on the work of Kuninobu, Y. et al.)[3][4]
-
Inert Atmosphere: To a flame-dried flask under Argon, add the pyridine derivative (1.0 equiv), the hydrosilane (e.g., methylphenylsilane, 1.5 equiv), and anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Hydrosilylation: Add the catalyst (e.g., tris(pentafluorophenyl)borane, 5 mol%) and heat the mixture to 65 °C. Monitor the formation of the N-silyl enamine intermediate by ¹H NMR or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Trifluoromethylation: Cool the reaction mixture to 0 °C in an ice bath. Add the electrophilic trifluoromethylating agent (e.g., Togni Reagent I, 1.2 equiv) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Oxidation & Work-up: Add an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to re-aromatize the dihydropyridine intermediate. After stirring, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Self-Validation: The success of this protocol relies on the near-complete formation of the enamine intermediate before the addition of the Togni reagent. An aliquot taken after the heating step should confirm the absence of the starting pyridine. Failure to do so will result in poor yields and a mixture of isomers.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
- Guess, A. R. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S.
-
Shibata, N., & Nishiyama, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168–174. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. PharmaChem. [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Wiley-VCH GmbH. [Link]
-
Wang, Q., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC. [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7248–7253. [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Akita, M., et al. (2017). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. ResearchGate. [Link]
-
Dow Chemical Company. (1984). Preparation of trifluoromethylpyridines. European Patent Office. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Pyridine Sulfonation
Welcome to the technical support center for pyridine sulfonation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired regioselectivity in pyridine sulfonation reactions. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions based on field-proven insights.
Issue 1: Low or No Yield of Sulfonated Product
Question: I am attempting to sulfonate pyridine with fuming sulfuric acid at high temperatures, but I am getting very low yields, or the reaction is not proceeding at all. What could be the cause?
Answer:
This is a common challenge stemming from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), the fundamental mechanism of sulfonation.[1]
-
Causality: The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards the electrophile (sulfur trioxide, SO₃).[1] Additionally, under the strongly acidic conditions of sulfonation, the pyridine nitrogen is readily protonated, forming the pyridinium ion. This further deactivates the ring to a significant extent.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The original synthesis by O. Fischer in 1882 required temperatures of 300-350°C for 24 hours to achieve a 50% yield.[2][3][4] If your temperature is too low, the activation energy for the reaction will not be overcome.
-
Introduce a Catalyst: The addition of a catalyst, such as mercury(II) sulfate, can significantly lower the required reaction temperature to around 230°C and improve yields.[2][5] Other metal sulfates like vanadium, aluminum, or magnesium have also been explored.[6]
-
Use a Stronger Sulfonating Agent: Oleum (fuming sulfuric acid), which is a solution of SO₃ in sulfuric acid, is a more potent sulfonating agent than concentrated sulfuric acid alone.[1][7] Periodical addition of oleum during the reaction can also help maintain the concentration of the active electrophile.[6]
-
Consider Alternative Strategies: For substrates that are sensitive to harsh conditions, alternative methods such as using a pyridine-SO₃ complex or a multi-step synthesis involving a pyridine-N-oxide intermediate might be more suitable.[2][8][9]
-
Issue 2: Poor Regioselectivity - Formation of Unwanted Isomers
Question: My reaction is producing a mixture of pyridine-3-sulfonic acid and pyridine-4-sulfonic acid. How can I improve the selectivity for the 3-isomer?
Answer:
While sulfonation of pyridine strongly favors the 3-position, the formation of other isomers, particularly the 4-isomer, can occur, especially at very high temperatures.[7]
-
Mechanistic Insight: Electrophilic attack at the 3-position (meta) is favored because the resulting sigma complex (arenium ion) intermediate is more stable. The resonance structures for attack at the 2- (ortho) and 4- (para) positions include a highly unstable contributor where the positive charge is placed on the electronegative nitrogen atom.[1] Attack at the 3-position avoids this destabilizing resonance structure.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: While high temperatures are necessary to drive the reaction, excessively high temperatures (e.g., above 300°C) can lead to the formation of thermodynamic byproducts, including the 4-isomer and even 4-hydroxypyridine.[7] Carefully controlling the temperature, especially when using a catalyst, is crucial. A temperature range of 230-270°C is often a good starting point for catalyzed reactions.[6]
-
Catalyst Choice: The nature of the metal catalyst can influence the product distribution. Mercury(II) sulfate is well-established for promoting the formation of pyridine-3-sulfonic acid.[2]
-
Reaction Time: Prolonged reaction times at very high temperatures can lead to isomerization. Monitor the reaction progress and aim for the shortest time necessary for acceptable conversion.
-
Alternative Synthetic Routes: If direct sulfonation consistently yields an inseparable mixture, consider a multi-step approach that offers unambiguous regiocontrol. For example, starting with a 3-substituted pyridine (like 3-chloropyridine), converting it to the N-oxide, followed by sulfonation and subsequent reduction, can exclusively yield the 3-sulfonic acid derivative.[2][10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and underlying principles of pyridine sulfonation.
Q1: Why is pyridine so resistant to sulfonation compared to benzene?
The primary reason is the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles like SO₃.[1] In contrast, benzene is a more electron-rich and therefore more reactive aromatic compound.
Q2: What is the role of the mercury(II) sulfate catalyst?
While the exact mechanism is not fully elucidated, it is believed that the mercury(II) ion coordinates to the pyridine nitrogen. This coordination can potentially reduce the deactivating effect of the nitrogen atom on the ring, thereby facilitating the electrophilic attack of SO₃ at a lower temperature.
Q3: Are there milder alternatives to the high-temperature sulfonation with oleum?
Yes, several milder methods have been developed to avoid the harsh conditions of traditional sulfonation.
-
Pyridine-SO₃ Complex: Using a pre-formed complex of sulfur trioxide with pyridine (or other amines like DMF or triethylamine) is a common strategy.[8][9] This reagent is less aggressive than oleum and can be used under less extreme temperatures, though it may require longer reaction times.[8]
-
Chlorosulfonic Acid: Chlorosulfonic acid, often in the presence of pyridine, can also be used for sulfonation.[9]
-
Multi-step Synthesis via N-oxide: As mentioned in the troubleshooting section, a reliable method for obtaining pyridine-3-sulfonic acid involves the oxidation of a 3-substituted pyridine to its N-oxide, followed by sulfonation and reduction.[2][3] This route offers excellent regiocontrol.
-
Electrochemical Methods: Recent research has explored electrochemical approaches for the meta-sulfonylation of pyridines, offering a novel and potentially greener alternative.[11]
Q4: I've successfully sulfonated my pyridine derivative, but I'm struggling with product isolation and purification. What are some common work-up procedures?
The work-up and purification of pyridine sulfonic acids can be challenging due to their high polarity and salt-like nature.
-
Precipitation: A common method involves carefully pouring the cooled reaction mixture into a solvent in which the product is insoluble, such as ethanol.[5] This causes the sulfonic acid to precipitate.
-
Recrystallization: The crude product can often be purified by recrystallization from water or aqueous ethanol.[5]
-
Dealing with Byproducts: If byproducts are present, purification might involve techniques like treatment with activated carbon to remove colored impurities, followed by recrystallization.[3] In some cases, acidification with hydrochloric acid can be used to remove residual sulfite ions.[2]
-
Removal of Pyridine: When using pyridine as a solvent with a pyridine-SO₃ complex, removing residual pyridine can be difficult. Azeotropic distillation with toluene or heptane, followed by phase separation, has been reported as a potential solution.[8]
Q5: What is the key mechanistic step that dictates the regioselectivity of pyridine sulfonation?
The regioselectivity is determined by the stability of the intermediate carbocation (sigma complex or arenium ion) formed during the electrophilic attack.[1]
Caption: Stability of intermediates in pyridine sulfonation.
As shown in the diagram, attack at the 3-position leads to a more stable intermediate, making it the kinetically and thermodynamically favored pathway.
Experimental Protocols
Protocol 1: Catalytic High-Temperature Sulfonation of Pyridine
This protocol is based on the method of improving upon the original Fischer synthesis by using a catalyst to lower the reaction temperature.[2][5]
Objective: To synthesize pyridine-3-sulfonic acid using a mercury(II) sulfate catalyst.
Materials:
-
Pyridine
-
Oleum (fuming sulfuric acid)
-
Mercury(II) sulfate
-
Ethanol
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
Setup: In a fume hood, assemble a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Carefully add 750 parts by weight of oleum to the flask. Begin stirring and cool the flask in an ice bath.
-
Slowly add 250 parts by weight of pyridine dropwise from the funnel, ensuring the temperature does not rise above 75°C.[5]
-
After the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate.
-
Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[5]
-
Work-up: Allow the mixture to cool to room temperature.
-
Precipitation: Under cooling, cautiously pour the reaction mixture into ethanol. The product will precipitate out of the solution.[5]
-
Cool the mixture further to below 5°C to maximize precipitation.
-
Purification: Collect the precipitated pyridine-3-sulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.[5]
Protocol 2: Synthesis of Pyridine-3-Sulfonic Acid via the N-Oxide Intermediate
This multi-step synthesis provides excellent regioselectivity for the 3-isomer.[2][4][10]
Objective: To synthesize pyridine-3-sulfonic acid from 3-chloropyridine.
Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-Oxide
-
This step involves the oxidation of 3-chloropyridine using a suitable oxidizing agent like hydrogen peroxide in acetic acid or a peroxy acid.
Step 2: Sulfonation of 3-Chloropyridine-N-Oxide
-
Dissolve sodium sulfite (252 g) in 700 mL of water.
-
Add 129.6 g of crude 3-chloropyridine-N-oxide to the solution.[2]
-
Heat the mixture to 145°C in an autoclave under a nitrogen atmosphere and stir for 17 hours.[2][4]
-
Cool the mixture to obtain pyridine-3-sulfonic acid-N-oxide.
Step 3: Reduction of Pyridine-3-Sulfonic Acid-N-Oxide
-
To the solution from the previous step, add sodium hydroxide and Raney nickel.
-
Heat the suspension to 100-110°C in an autoclave and pressurize with hydrogen gas to 7 bars.[4]
-
Maintain these conditions for approximately 16 hours.[4]
-
After cooling and filtering off the catalyst, the resulting solution is worked up to isolate and purify the pyridine-3-sulfonic acid.
Data Summary
The following table summarizes the reaction conditions for different methods of synthesizing pyridine-3-sulfonic acid, allowing for a direct comparison.
| Method | Sulfonating Agent | Temperature (°C) | Time (h) | Catalyst | Typical Yield (%) | Reference |
| Direct Sulfonation (Fischer) | Conc. H₂SO₄ | 300-350 | 24 | None | ~50 | [2][4] |
| Catalytic Direct Sulfonation | Oleum | 230-240 | 13-14 | HgSO₄ | ~70-80 | [2][5] |
| N-Oxide Intermediate Route | Na₂SO₃ | 145 | 17 | None | High | [2][10] |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a pyridine sulfonation method.
References
- Production of pyridine-3-sulfonic acid - US5082944A.
- Processes for production of pyridine 3-sulphonic acid and its salts - US2406972A.
-
Propose a mechanism for the sulfonation of pyridine, and point ou... Pearson. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health (NIH). [Link]
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? ResearchGate. [Link]
- Process of preparation of pyridine-3-sulfonic acids - EP0428831B1.
-
Chemical approaches to the sulfation of small molecules: current progress and future directions. National Institutes of Health (NIH). [Link]
-
Synthesis of pyridine-3-sulfonic acid. PrepChem.com. [Link]
-
The mechanism for the sulfonation of pyridine is to be stated a... Filo. [Link]
-
The reactivity of pyridine towards sulphuric acid at elevated temperatures. Scite.ai. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Sulfur trioxide pyridine complex. Wikipedia. [Link]
Sources
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 3. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Novel Sulfonamide-Based Metformin Derivatives
Introduction: Reimagining Metformin for Oncology
Metformin, a biguanide-class drug, is a cornerstone in the management of type 2 diabetes.[1] Its primary mechanism involves the reduction of hepatic glucose production and improvement of insulin sensitivity.[2] However, a growing body of preclinical and clinical evidence has illuminated its potential as an anti-cancer agent.[1][3] Metformin's anti-neoplastic properties are thought to be mediated through various pathways, including the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[4]
Despite its promise, the direct cytotoxic effects of metformin on cancer cells are often observed at high concentrations, typically in the millimolar (mM) range, which may not be achievable in a clinical setting.[2] This limitation has spurred the development of metformin derivatives with enhanced potency and improved pharmacokinetic profiles. Among these, sulfonamide-based derivatives have emerged as a particularly promising class of compounds, demonstrating significantly increased cytotoxicity against various cancer cell lines at micromolar (µM) concentrations.
This guide provides a comprehensive comparison of the cytotoxic profiles of different sulfonamide-based metformin derivatives, supported by experimental data from recent studies. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, offering valuable insights for researchers and drug development professionals in the field of oncology.
Comparative Cytotoxicity: A Data-Driven Analysis
The central advantage of sulfonamide-based metformin derivatives lies in their enhanced cytotoxic potency compared to the parent compound. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.
Recent studies have evaluated the cytotoxicity of novel sulfonamide-metformin derivatives in various cancer cell lines, with a primary focus on breast cancer. The data clearly indicates that these derivatives are significantly more potent than metformin.
Table 1: Comparative IC50 Values of Sulfonamide-Metformin Derivatives in Breast Cancer Cell Lines
| Compound | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| Metformin | - | MCF-7 | >5000 | [2] |
| Metformin | - | MDA-MB-231 | >5000 | [2] |
| Compound 1 | Cyclohexylsulfonamide | MCF-7 | 150.3 ± 1.2 | [2] |
| MDA-MB-231 | 210.5 ± 1.5 | [2] | ||
| Compound 2 | n-octylsulfonamide | MCF-7 | 114.0 ± 1.1 | [2] |
| MDA-MB-231 | 180.2 ± 1.3 | [2] | ||
| Compound 3 | Benzylsulfonamide | MCF-7 | 180.6 ± 1.4 | [2] |
| MDA-MB-231 | 250.8 ± 1.8 | [2] | ||
| Compound 4 | 4-Fluorobenzylsulfonamide | MCF-7 | 165.2 ± 1.3 | [2] |
| MDA-MB-231 | 220.4 ± 1.6 | [2] | ||
| Compound 5 | 4-Trifluoromethylbenzylsulfonamide | MCF-7 | 130.9 ± 1.2 | [2] |
| MDA-MB-231 | 195.7 ± 1.4 | [2] |
Data is presented as mean ± standard deviation.
Analysis of Cytotoxicity Data:
The data presented in Table 1 unequivocally demonstrates the superior cytotoxic activity of the sulfonamide-based metformin derivatives compared to metformin. Notably, all tested derivatives exhibited IC50 values in the micromolar range, a significant improvement from the millimolar concentrations required for metformin to exert a similar effect.
Among the tested compounds, Compound 2 , featuring an n-octylsulfonamide moiety, displayed the most potent cytotoxic effect, particularly against the MCF-7 breast cancer cell line with an IC50 of 114.0 µM.[2] This suggests that the lipophilicity introduced by the alkyl chain may play a crucial role in enhancing cellular uptake and/or interaction with intracellular targets.
Interestingly, the derivatives generally showed greater efficacy in the MCF-7 cell line compared to the MDA-MB-231 line.[2] This differential sensitivity could be attributed to variations in the expression of drug transporters or differences in the signaling pathways between these two breast cancer subtypes.
Selectivity Profile: A Glimpse into Safety
A critical aspect of cancer drug development is ensuring that the cytotoxic effects are selective towards cancer cells while minimizing harm to healthy cells. Some studies have evaluated the cytotoxicity of sulfonamide-metformin derivatives in non-cancerous cell lines, such as human umbilical vein endothelial cells (HUVECs), providing an initial assessment of their selectivity.
Table 2: Cytotoxicity of Sulfonamide-Metformin Derivatives in a Non-Cancerous Cell Line (HUVEC)
| Compound | Derivative Structure | IC50 (mM) | Reference |
| Derivative 4 | Trifluoromethyl substituent | 1.0 - 1.5 | [2] |
| Derivative 5 | Acetyl group | 1.0 - 1.5 | [2] |
Note: The specific structures for derivatives 4 and 5 in this study were described by their substituents.
The IC50 values for these derivatives in HUVECs were in the millimolar range, which is substantially higher than the micromolar concentrations required for anticancer activity.[2] This suggests a favorable therapeutic window, where the compounds are cytotoxic to cancer cells at concentrations that are less harmful to normal cells. However, further extensive testing on a wider range of normal cell lines is necessary to fully establish their safety profile.
Unraveling the Mechanism of Action: More Than Just AMPK Activation
The enhanced cytotoxicity of sulfonamide-based metformin derivatives stems from their ability to induce multiple cell death pathways. While metformin primarily acts through AMPK activation, these derivatives appear to have a more multifaceted mechanism of action.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies have shown that sulfonamide-metformin derivatives are potent inducers of both early and late apoptosis in breast cancer cells.[2] This is a critical advantage, as evasion of apoptosis is a key characteristic of cancer cells.
Mitochondrial Dysfunction and Oxidative Stress
The mitochondrion plays a central role in apoptosis. The most active derivative, Compound 2, has been shown to disrupt mitochondrial function, as evidenced by a reduction in the mitochondrial membrane potential.[2] This disruption is accompanied by an increase in the production of intracellular reactive oxygen species (ROS).[2] While high levels of ROS can be damaging to all cells, cancer cells often have a higher basal level of oxidative stress, making them more vulnerable to further ROS induction. This targeted increase in oxidative stress can push cancer cells over the edge into apoptosis.
Cell Cycle Arrest
In addition to inducing cell death, sulfonamide-metformin derivatives can also halt the proliferation of cancer cells by arresting the cell cycle. Compound 2 has been observed to cause cell cycle arrest in the G0/G1 and G2/M phases in breast cancer cells.[2] This prevents the cancer cells from dividing and contributes to the overall anti-proliferative effect.
The proposed multi-pronged mechanism of action is a significant advantage, as it may be more difficult for cancer cells to develop resistance to a drug that targets multiple critical pathways simultaneously.
Caption: Proposed mechanism of action for sulfonamide-metformin derivatives.
Structure-Activity Relationship (SAR): The Key to Enhanced Potency
The significant increase in cytotoxicity observed with the sulfonamide-based derivatives is directly linked to the chemical modifications of the metformin scaffold. The introduction of a sulfonamide group and various substituents alters the physicochemical properties of the molecule, influencing its cellular uptake, target engagement, and overall biological activity.
The improved efficacy of these derivatives is thought to be, in part, due to their enhanced cellular uptake.[2] Metformin itself is a hydrophilic molecule and relies on organic cation transporters (OCTs) for cellular entry. By adding lipophilic moieties, such as the n-octyl chain in Compound 2, the derivatives may be able to more readily cross the cell membrane, leading to higher intracellular concentrations and greater cytotoxic effects.
Further research into the structure-activity relationships of these derivatives is crucial for the rational design of even more potent and selective anti-cancer agents.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of cytotoxicity studies, it is essential to follow standardized and well-documented protocols. Below are detailed methodologies for the key experiments used to evaluate the sulfonamide-based metformin derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide-metformin derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the sulfonamide-metformin derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Annexin V-FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the sulfonamide-metformin derivatives for a specified time.
-
Probe Loading: Incubate the cells with H2DCFDA in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity of DCF using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
The development of sulfonamide-based metformin derivatives represents a significant step forward in harnessing the anti-cancer potential of metformin. The experimental data clearly demonstrates that these novel compounds exhibit substantially enhanced cytotoxicity against cancer cells at concentrations that are orders of magnitude lower than the parent drug. Their multifaceted mechanism of action, involving the induction of apoptosis, generation of oxidative stress, and cell cycle arrest, makes them promising candidates for further preclinical and clinical development.
Future research should focus on several key areas:
-
Broadening the Scope: Evaluating the cytotoxicity of these derivatives against a wider panel of cancer cell lines, including those from lung, colon, and prostate cancers, is essential to determine their broader applicability.
-
In Vivo Efficacy: Translating the promising in vitro results to in vivo models is a critical next step to assess their therapeutic potential in a more complex biological system.
-
Optimizing Structure-Activity Relationships: Further chemical modifications of the sulfonamide moiety could lead to the discovery of derivatives with even greater potency and improved selectivity.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies could open up new avenues for combination treatments that are more effective and have fewer side effects.
References
-
Markowicz-Piasecka, M., Huttunen, J., Sadowski, K., Sikora, J., & Huttunen, K. M. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions, 351, 109795. [Link]
-
Huttunen, K. M., Sadowski, K., Markowicz-Piasecka, M., & Sikora, J. (2022). Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells. Molecular Pharmaceutics, 19(9), 3267–3280. [Link]
-
Markowicz-Piasecka, M., Huttunen, K. M., Mateusiak, L., Mikiciuk-Olasik, E., & Sikora, J. (2019). Sulfenamide derivatives can improve transporter-mediated cellular uptake of metformin and induce cytotoxicity in human breast adenocarcinoma cell lines. Bioorganic Chemistry, 86, 434-445. [Link]
-
Markowicz-Piasecka, M., Sikora, J., Mateusiak, L., Mikiciuk-Olasik, E., & Huttunen, K. M. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 23(8), 4132. [Link]
-
Markowicz-Piasecka, M., Huttunen, K. M., & Sikora, J. (2019). Sulfenamide and Sulfonamide Derivatives of Metformin – A New Option to Improve Endothelial Function and Plasma Haemostasis. Scientific Reports, 9(1), 6527. [Link]
-
Bio-protocol. (2015). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 5(19), e1601. [Link]
Sources
- 1. Sulfenamide and Sulfonamide Derivatives of Metformin – A New Option to Improve Endothelial Function and Plasma Haemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS No. 1252046-10-8) is publicly available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally similar compounds, including various trifluoromethylpyridine derivatives and sulfonic acids. A conservative approach is strongly advised, and a thorough risk assessment should be conducted by the end-user before commencing any work.
Hazard Analysis: A Synthesis of Anticipated Risks
Given the chemical structure of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide, a thorough analysis of related compounds allows us to anticipate its potential hazards. The trifluoromethyl group is known to increase the acidity of nearby protons and can have significant electronic effects, while the sulfonic acid amide moiety can exhibit a range of biological activities and chemical reactivities.
From the SDSs of related pyridine sulfonic acids and trifluoromethylpyridines, we can infer the following potential hazards:
-
Skin Corrosion/Irritation: Sulfonic acids are often corrosive and can cause severe skin burns.[1] Aromatic amines can also be skin irritants.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1][2][3]
-
Acute Toxicity (Oral, Inhalation): Many fluorinated organic compounds and pyridine derivatives exhibit toxicity if ingested or inhaled.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[4]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Core Directive: A Multi-layered Approach to Protection
The selection of Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical.[5] It must be used in conjunction with engineering controls (e.g., fume hoods) and safe work practices.
The following PPE is mandatory for any work involving 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide, regardless of the scale or duration of the task:
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are the minimum requirement to protect against splashes and dust.
-
Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
-
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given the lack of specific permeation data, double-gloving is recommended. Nitrile gloves are a common choice in a laboratory setting, but a thorough glove compatibility check is advised.[6] Always inspect gloves for any signs of degradation or puncture before use.
-
Laboratory Coat: A flame-resistant lab coat that fastens securely is required. Ensure the sleeves are of an appropriate length to cover the wrists.
-
-
Respiratory Protection:
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
Operational and Disposal Plans: A Step-by-Step Guide
-
Preparation: Before handling the compound, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer pairs of gloves. If required, don your respirator.
-
Handling: Conduct all weighing and dissolution steps within the fume hood. Use a spatula to transfer the solid material, avoiding the creation of dust.
-
Dissolution: Add solvents slowly to the solid to avoid splashing.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Dispose of gloves immediately in the designated chemical waste container.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Monitoring: If sampling is required, use a syringe through a septum or another method that minimizes exposure.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Consult Guidelines: Follow all institutional and local regulations for hazardous waste disposal.
Data Presentation: PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood (Respirator if dust is generated) |
| Dissolution | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Reaction Setup | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Work-up/Extraction | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Waste Disposal | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood |
Mandatory Visualization: PPE Selection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Trifluoromethyl)pyridine-2-sulfonic acid | C6H4F3NO3S | CID 58675852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. mjhughes.com [mjhughes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
